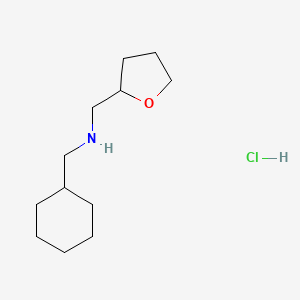

Cyclohexylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

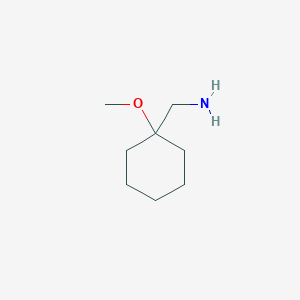

The compound is an amine hydrochloride, which suggests it’s likely to be a salt of an amine. It contains a cyclohexylmethyl group, a tetrahydrofuran-2-ylmethyl group, and an amine group .

Molecular Structure Analysis

The molecular structure would consist of a cyclohexane ring attached to a tetrahydrofuran ring via a methylene bridge. The tetrahydrofuran ring would also have a methylamine substituent .Chemical Reactions Analysis

As an amine hydrochloride, this compound would likely participate in reactions typical of amines and their salts. These could include acid-base reactions, nucleophilic substitutions, or reactions with electrophiles .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the specific structure of the compound .Wissenschaftliche Forschungsanwendungen

-

Synthesis of Functionalized Tetrahydrofuran Derivatives

- Field: Green Chemistry

- Application: A three-step strategy is proposed for the functionalization of the methyl group of 2,5-dimethylfuran, encompassing the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, its further aldol condensation with aldehydes, and hydrogenation–cyclization of the condensation intermediate to generate alkylated tetrahydrofuran .

- Method: The process involves the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, its further aldol condensation with aldehydes, and hydrogenation–cyclization of the condensation intermediate .

- Results: This process results in the generation of alkylated tetrahydrofuran .

-

Synthesis of (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate

- Field: Organic Chemistry

- Application: This substance is one of the substrates chosen to probe a new developed oxidative procedure to transform bis-acylated THF-diols into bis-acylated 1,4-diketones .

- Method: The synthesis involves the stereoselective RuO4-catalysed oxidative cyclisation of 1,5-hexadiene, followed by benzoylation and acetylation .

- Results: This new derivative was fully characterised by spectroscopic methods .

-

Use of 2,2,5,5-Tetramethyltetrahydrofuran (TMTHF) as a Solvent

-

Synthesis of 2,5-Dimethylfuran Derivatives

- Field: Green Chemistry

- Application: A three-step strategy is proposed for the functionalization of the methyl group of 2,5-dimethylfuran, encompassing the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, its further aldol condensation with aldehydes, and hydrogenation–cyclization of the condensation intermediate to generate alkylated tetrahydrofuran .

- Method: The process involves the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, its further aldol condensation with aldehydes, and hydrogenation–cyclization of the condensation intermediate .

- Results: This process results in the generation of alkylated tetrahydrofuran .

-

Synthesis of Bis-Acylated α-Bis-Hydroxymethyl-Tetrahydrofuran

- Field: Organic Chemistry

- Application: This substance is one of the substrates chosen to probe a new developed oxidative procedure to transform bis-acylated THF-diols into bis-acylated 1,4-diketones .

- Method: The synthesis involves the stereoselective RuO4-catalysed oxidative cyclisation of 1,5-hexadiene, followed by benzoylation and acetylation .

- Results: This new derivative was fully characterised by spectroscopic methods .

-

Use of 2,2,5,5-Tetramethyltetrahydrofuran (TMTHF) as a Solvent

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-cyclohexyl-N-(oxolan-2-ylmethyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO.ClH/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12;/h11-13H,1-10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCIYUSYZMWUGCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNCC2CCCO2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589535 |

Source

|

| Record name | 1-Cyclohexyl-N-[(oxolan-2-yl)methyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride | |

CAS RN |

1048649-17-7 |

Source

|

| Record name | 1-Cyclohexyl-N-[(oxolan-2-yl)methyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)formamide](/img/structure/B1356170.png)